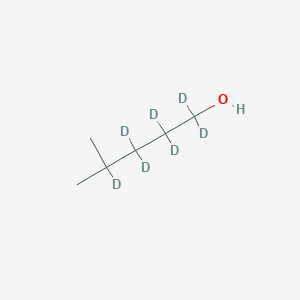
1,1,2,2,3,3,4-Heptadeuterio-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexanol-d7, also known as 4-Methyl-1-pentanol-d7, is a deuterium-labeled compound. It is a stable isotope-labeled version of isohexanol, which is an important organic chemical used in various scientific research fields. The molecular formula of Isohexanol-d7 is C6H7D7O, and it has a molecular weight of 109.22 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Isohexanol-d7 generally involves synthetic chemical methods. One common method is the reaction of hydrogen-substituted isohexanol with deuterium gas. This can be achieved through deuterium ion exchange technology, such as treating raw materials with deuterium oxide (D2O) or direct reaction with deuterium gas .
Industrial Production Methods
The industrial production of isohexanol involves the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide under the action of a catalyst to generate isohexanol. The specific reactions are as follows:
- Ethylene hydration reaction:
CH2=CH2+H2O→CH3CH2OH
- Ethanol carbonylation reaction:
CH3CH2OH+CO→CH3COCH3
The final product, isohexanol, is then separated and purified through distillation and rectification .
Analyse Des Réactions Chimiques
Types of Reactions
Isohexanol-d7 undergoes various types of chemical reactions, including:
Oxidation: Isohexanol-d7 can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alkanes.
Substitution: Isohexanol-d7 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds.
Applications De Recherche Scientifique
Isohexanol-d7 is widely used in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and pesticides.
Mécanisme D'action
The mechanism of action of Isohexanol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This allows researchers to trace the movement and transformation of the compound within chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isohexanol: The non-deuterated version of Isohexanol-d7.
Hexanol: A similar alcohol with a straight-chain structure.
2-Methyl-1-pentanol: An isomer of isohexanol with a different branching structure.
Uniqueness
Isohexanol-d7 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of reaction mechanisms and molecular interactions with greater precision compared to non-labeled compounds .
Propriétés
Formule moléculaire |
C6H14O |
|---|---|
Poids moléculaire |
109.22 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4-heptadeuterio-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i3D2,4D2,5D2,6D |
Clé InChI |
PCWGTDULNUVNBN-XFACHHONSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])(C)C)C([2H])([2H])O |
SMILES canonique |
CC(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


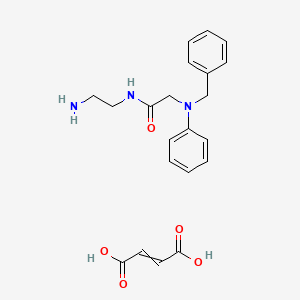

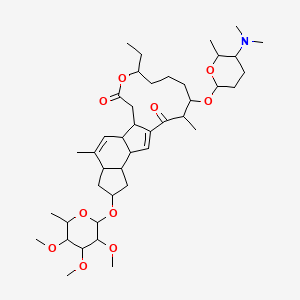
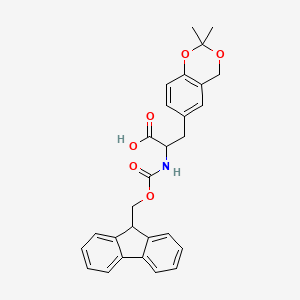
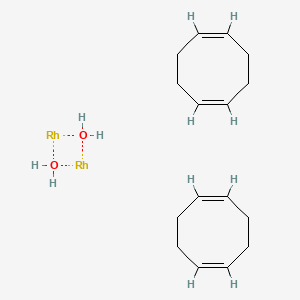
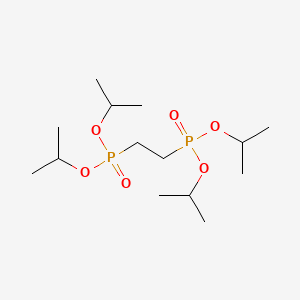
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
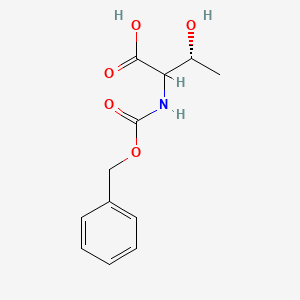
![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
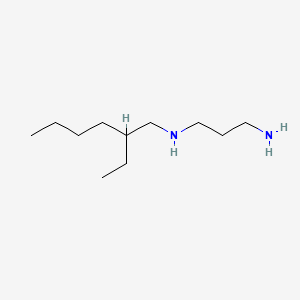
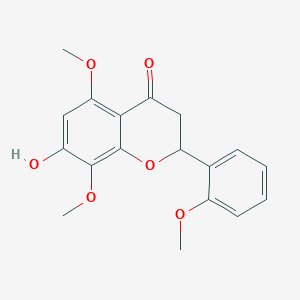
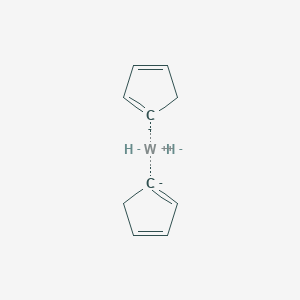

![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)
